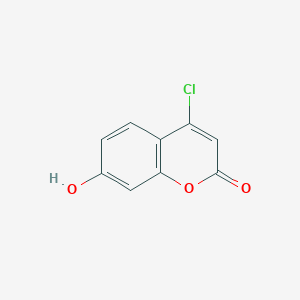

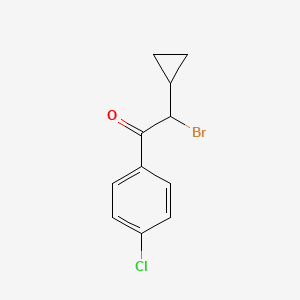

![molecular formula C23H25FN4O B2689278 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine CAS No. 1251693-47-6](/img/structure/B2689278.png)

1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine” is an organic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Applications De Recherche Scientifique

Synthesis and Receptor Affinity

1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives are synthesized and evaluated for their affinities towards various receptors, indicating their potential as atypical antipsychotic agents. Specifically, compounds in this class have shown high affinities for both 5-HT(2C) and 5-HT(6) receptors, highlighting their relevance in the development of new therapeutic agents targeting serotonin receptors, which are crucial in the treatment of psychological disorders (Park et al., 2010).

Metabolism and Pharmacokinetics

The oxidative metabolism of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives has been investigated to understand their metabolic pathways, which is crucial for assessing their pharmacokinetics and potential drug interactions. Such studies are essential for determining the safety and efficacy of these compounds as therapeutic agents (Hvenegaard et al., 2012).

Chemical Synthesis Techniques

Research into the chemical synthesis of piperazine derivatives, including those related to 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine, has led to the development of novel techniques and routes, such as Dieckmann cyclization, for creating diverse and complex chemical structures. These advancements contribute to the broader field of medicinal chemistry by providing new methods for synthesizing potential therapeutic agents (Larrivée Aboussafy & Clive, 2012).

Antimicrobial and Antiviral Research

Compounds within the family of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine have been explored for their antimicrobial and antiviral properties. This research is pivotal in the search for new treatments for infectious diseases, especially in the face of rising antibiotic resistance. By studying the biological activities of these compounds, scientists aim to develop new drugs capable of combating hard-to-treat infections (Qi, 2014).

Anticancer Evaluation

Exploratory studies on the anticancer activity of 1-Methyl-4-{[5-(phenylsulfonyl)-2-thienyl]carbonyl}piperazine derivatives have shown promising results. The evaluation of these compounds across a variety of cancer cell lines underlines the potential for developing new oncological treatments. Such research is critical for identifying novel therapeutic strategies against cancer (Turov, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

azepan-1-yl-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O/c1-15-7-9-17(24)13-20(15)27-21-18-10-8-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPMGYOWAFNIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(azepane-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

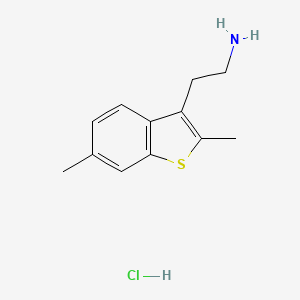

![2-[[1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2689206.png)

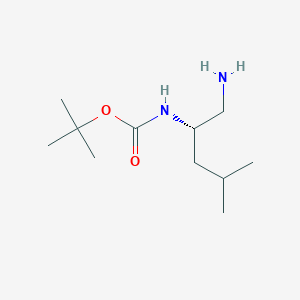

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689207.png)

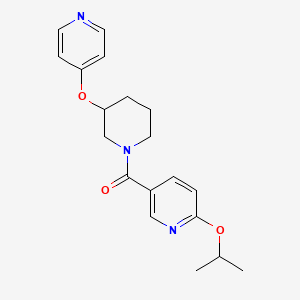

![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2689209.png)

![2-(3-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2689213.png)

![2-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2689217.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2689218.png)